HC Yellow no. 15
Overview
Description
HC Yellow No. 15, also known as 4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide, is a synthetic dye primarily used in the cosmetic industry, particularly in hair dye formulations. This compound is part of the nitro dye family and is known for its vibrant yellow color. It is used in both temporary and semi-permanent hair dyes due to its ability to adhere to hair fibers without the need for oxidative reactions .
Mechanism of Action
Target of Action
HC Yellow No. 15, also known as 4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide , is primarily used as a hair dyeing agent . Its primary target is the hair shaft, where it imparts color.
Mode of Action
HC Yellow No. 15 is a direct dye, which means it colors the hair by adhering to the hair shaft without any chemical reaction with other components . This is in contrast to oxidative dyes, which involve a chemical reaction to form the actual dye .
Biochemical Pathways
The exact biochemical pathways affected by HC Yellow NoAs a direct dye, it is known to diffuse into the hair due to its low molecular size . This diffusion process may be influenced by various factors, including the hair’s porosity and the dye’s molecular structure .
Result of Action
The primary result of HC Yellow No. 15’s action is the coloring of hair. It imparts a yellow color to the hair by adhering to the hair shaft . The color is semi-permanent, lasting for several hair washes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the hair dye solution can affect the dye’s ability to penetrate the hair shaft. Additionally, the presence of other ingredients in the hair dye formulation, such as solubilizers, can also impact the dye’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of HC Yellow noIt is known that the compound is a non-ionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Cellular Effects
HC Yellow no. 15 is primarily used as a hair dye, and its cellular effects are most notable in this context. It is known to color hair through a process that involves direct dye adherence to the hair surface The specific cellular effects of HC Yellow no
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HC Yellow No. 15 involves the nitration of 4-aminobenzamide followed by the introduction of a hydroxyethyl group. The reaction typically proceeds as follows:
Nitration: 4-aminobenzamide is treated with a nitrating agent, such as a mixture of sulfuric acid and nitric acid, to introduce a nitro group at the meta position relative to the amine group.
Hydroxyethylation: The nitro-substituted benzamide is then reacted with ethylene oxide or ethylene carbonate under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group under catalytic hydrogenation conditions, resulting in the formation of 4-[(2-Hydroxyethyl)amino]-3-aminobenzamide.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-[(2-Hydroxyethyl)amino]-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
HC Yellow No. 15 has several applications in scientific research:
Chemistry: Used as a model compound in studies of nitroaromatic reduction and substitution reactions.
Biology: Employed in cell staining techniques due to its vibrant color and ability to bind to cellular components.
Medicine: Investigated for its potential use in drug delivery systems, where its chemical structure can be modified to enhance drug solubility and targeting.
Comparison with Similar Compounds
HC Yellow No. 10: Another nitro dye used in hair coloring, but with different substituents on the benzene ring.
HC Blue No. 2: A nitro dye with a similar structure but different chromophore, resulting in a blue color.
HC Red No. 3: A nitro dye with a red chromophore, used in hair dye formulations.
Uniqueness: HC Yellow No. 15 is unique due to its specific combination of a hydroxyethyl group and a nitro group on the benzamide structure. This combination provides a balance of solubility, color intensity, and stability, making it particularly suitable for semi-permanent hair dyes. Its ability to bind to hair fibers without the need for oxidative reactions sets it apart from other dyes that require more complex application processes .
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-9(14)6-1-2-7(11-3-4-13)8(5-6)12(15)16/h1-2,5,11,13H,3-4H2,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFOTHJSSDGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160645 | |
Record name | HC Yellow no. 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138377-66-9 | |
Record name | HC Yellow no. 15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138377669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Yellow no. 15 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HC YELLOW NO. 15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV51479KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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